Azido-PEG1-methylamine
CAS No.: 1835759-88-0
Cat. No.: VC0520214
Molecular Formula: C5H12N4O
Molecular Weight: 144.18
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1835759-88-0 |
---|---|
Molecular Formula | C5H12N4O |
Molecular Weight | 144.18 |
IUPAC Name | 2-(2-azidoethoxy)-N-methylethanamine |
Standard InChI | InChI=1S/C5H12N4O/c1-7-2-4-10-5-3-8-9-6/h7H,2-5H2,1H3 |
Standard InChI Key | DRMPMTBZYHVFIA-UHFFFAOYSA-N |
SMILES | CNCCOCCN=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Azido-PEG1-methylamine (CAS: 1835759-88-0) is a bifunctional crosslinker characterized by an azide group and a methylamine terminal connected by a short PEG chain. The compound has several synonyms in scientific literature, including 2-(2-azidoethoxy)-N-methylethanamine HCl, Azido-PEG1-C2-methylamine, and 2-(2-Azidoethoxy)-N-methylethanamine .
Basic Chemical Properties
The fundamental chemical properties of Azido-PEG1-methylamine are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C5H12N4O |
Molecular Weight | 144.18 g/mol |
CAS Number | 1835759-88-0 |
SMILES Notation | [N-]=[N+]=NCCOCCNC |
MDL Number | MFCD29042337 |
Physical State | Typically liquid |
Solubility | Soluble in aqueous media due to PEG spacer |
Computational Chemistry Properties
Computational analysis of Azido-PEG1-methylamine reveals important parameters that influence its behavior in chemical and biological systems:
Parameter | Value |
---|---|
TPSA (Topological Polar Surface Area) | 70.02 |
LogP | 0.5327 |
Hydrogen Acceptors | 3 |
Hydrogen Donors | 1 |
Rotatable Bonds | 6 |
These computational properties indicate that Azido-PEG1-methylamine has moderate hydrophilicity (LogP value), modest hydrogen bonding capabilities, and significant conformational flexibility due to its rotatable bonds .
Functional Group Reactivity
The dual-functionality of Azido-PEG1-methylamine makes it particularly valuable for chemical conjugation applications. The compound contains two distinct reactive groups that enable orthogonal conjugation strategies.
Azide Group Reactivity
The azide group (-N₃) represents one of the functional ends of the molecule and exhibits specific reactivity profiles:
-
Participates in click chemistry reactions with alkyne-containing molecules
-
Forms stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC)
-
Reacts efficiently with strained alkynes such as bicyclononyne (BCN) and dibenzocyclooctyne (DBCO) in strain-promoted azide-alkyne cycloaddition (SPAAC)
-
Enables bioorthogonal chemistry in biological systems due to the absence of azide groups in natural biomolecules
Methylamine Group Reactivity
The methylamine terminal group (-NH-CH₃) provides complementary reactivity:
-
Reacts with carboxylic acids to form amide bonds
-
Forms conjugates with activated NHS esters
-
Participates in reductive amination reactions with aldehydes and ketones
The presence of the PEG spacer between these functional groups enhances water solubility and reduces steric hindrance during conjugation reactions, making the molecule particularly useful in bioconjugation applications.
Applications in Bioconjugation
Azido-PEG1-methylamine has emerged as a valuable tool in bioconjugation chemistry due to its dual functionality and the bioorthogonality of the azide group.
Click Chemistry Applications
The azide component of Azido-PEG1-methylamine makes it ideal for click chemistry applications, which have revolutionized bioconjugation approaches due to their:
-
High specificity and efficiency under mild conditions
-
Compatibility with aqueous environments
-
Minimal side reactions with biological functional groups
-
Capability to form stable linkages
These properties enable the precise attachment of molecules to proteins, nucleic acids, and other biomolecules with minimal disruption to their natural function .
Biomolecule Modification
Researchers utilize Azido-PEG1-methylamine for:
-
Protein labeling with fluorescent probes
-
Antibody-drug conjugate development
-
Surface functionalization of nanoparticles
-
Immobilization of biomolecules onto solid supports
-
Creation of affinity reagents for purification and detection
The PEG spacer in Azido-PEG1-methylamine provides sufficient distance between conjugated molecules, reducing steric hindrance and preserving the activity of sensitive biomolecules .
Applications in Drug Delivery Systems
The unique properties of Azido-PEG1-methylamine make it particularly valuable in pharmaceutical research and drug delivery system development.
Targeted Drug Delivery
Azido-PEG1-methylamine can be utilized to create targeted drug delivery systems through:
-
Conjugation of therapeutic agents to the methylamine group
-
Attachment of targeting moieties (antibodies, peptides, aptamers) via the azide group
-
Development of stimuli-responsive drug carriers
-
Enhancement of drug solubility and circulation time
These applications have potential to improve therapeutic efficacy while reducing side effects through precise targeting of disease sites.
PEGylation Enhancement
The incorporation of Azido-PEG1-methylamine into PEGylation strategies offers several advantages:
-
Controlled conjugation through orthogonal chemistry
-
Preservation of active pharmaceutical ingredient functionality
-
Enhanced pharmacokinetic profiles
-
Reduced immunogenicity of biological therapeutics
-
Improved solubility and stability of conjugated drugs
The versatility of this compound enables researchers to develop more sophisticated drug delivery platforms that respond to specific biological triggers or target particular cell types.
Analytical Applications
The uniquely reactive functional groups of Azido-PEG1-methylamine make it valuable for various analytical applications in research and diagnostics.
Imaging and Labeling Probes
Azido-PEG1-methylamine serves as a key intermediate in the development of:
-
Fluorescent probes for cellular imaging
-
Contrast agents for medical imaging
-
Affinity-based detection reagents
-
Molecular sensors for analyte detection
The ability to conjugate detection molecules through either the azide or methylamine functional group provides flexibility in probe design and application .
Surface Functionalization
In materials science and analytical chemistry, Azido-PEG1-methylamine contributes to:
-
Modification of biosensor surfaces
-
Functionalization of microarrays
-
Development of affinity chromatography media
-
Creation of specialized diagnostic tools
These applications leverage the compound's ability to form stable linkages while providing the beneficial properties of PEG spacers, including reduced non-specific binding and improved biocompatibility.
Research Findings and Future Directions
The continued exploration of Azido-PEG1-methylamine and related compounds reflects ongoing interest in developing more sophisticated bioconjugation strategies.
Recent Research Developments
Recent research involving PEG-azide derivatives like Azido-PEG1-methylamine has focused on:
-
Development of novel click chemistry variants with improved kinetics
-
Catalyst-free bioorthogonal conjugation methods
-
Site-specific protein modification techniques
-
Targeted drug delivery systems with enhanced specificity
-
Multi-functional imaging probes combining diagnostic and therapeutic capabilities
These advances continue to expand the utility of Azido-PEG1-methylamine in both basic research and applied scientific applications .
Emerging Applications
Emerging applications for Azido-PEG1-methylamine include:
-
Integration into DNA-encoded library technologies
-
Development of bispecific antibody conjugates
-
Creation of advanced biomaterials for tissue engineering
-
Design of stimuli-responsive nanocarriers
-
Precision medicine applications requiring targeted therapy delivery
These applications highlight the continued relevance of this compound in addressing contemporary challenges in biotechnology and pharmaceutical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume